molecular formula C16H17FN2 B15210454 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine CAS No. 918873-70-8

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

Cat. No.: B15210454
CAS No.: 918873-70-8
M. Wt: 256.32 g/mol
InChI Key: VVOUWUIJCYNGAK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cyclooctane ring and a fluorophenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorophenyl hydrazine derivative with a cyclooctane-based diketone in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds present in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and other interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine is unique due to its specific combination of a fluorophenyl group with a fused pyridazine-cyclooctane ring system

Properties

CAS No.

918873-70-8

Molecular Formula

C16H17FN2

Molecular Weight

256.32 g/mol

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

InChI

InChI=1S/C16H17FN2/c17-14-9-6-5-8-13(14)16-11-12-7-3-1-2-4-10-15(12)18-19-16/h5-6,8-9,11H,1-4,7,10H2

InChI Key

VVOUWUIJCYNGAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NN=C(C=C2CC1)C3=CC=CC=C3F

Origin of Product

United States

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